3-Ethynylcyclobutan-1-amine
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Overview
Description
3-Ethynylcyclobutan-1-amine is an organic compound characterized by a cyclobutane ring with an ethynyl group and an amine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethynylcyclobutan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of a cyclobutane derivative with an ethynyl group and a halogen atom can be treated with ammonia to yield the desired amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Ethynylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, saturated amines, and various substituted derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
3-Ethynylcyclobutan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Research into potential therapeutic applications, including drug development and biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 3-Ethynylcyclobutan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure and are used as bioisosteres of benzenes.
Isothiocyanates: Derived from primary amines, these compounds exhibit various biological activities and are used in synthetic chemistry.
Uniqueness
3-Ethynylcyclobutan-1-amine is unique due to its combination of a cyclobutane ring with an ethynyl and amine group, providing distinct chemical and physical properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C6H9N |
---|---|
Molecular Weight |
95.14 g/mol |
IUPAC Name |
3-ethynylcyclobutan-1-amine |
InChI |
InChI=1S/C6H9N/c1-2-5-3-6(7)4-5/h1,5-6H,3-4,7H2 |
InChI Key |
GLUARTMYGSYNED-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC(C1)N |
Origin of Product |
United States |
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